tert-Butyl 3-(((2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(((2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1420904-23-9) is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a 2-chloropyrimidin-4-yloxy methyl substituent. This structure is common in pharmaceutical intermediates, where the tert-butyl group enhances solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-5-11(9-19)10-21-12-6-7-17-13(16)18-12/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKKASXTRMKKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-chloropyrimidine-4-ol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions to modify its chemical properties.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Piperidine N-oxides.
Reduction Products: Reduced piperidine derivatives.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Based on the search results, information regarding the applications of "tert-Butyl 3-(((2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate" is limited. However, the available data provides some insight into its chemical properties and related compounds.
Chemical Properties
- Molecular Weight: 327.80 .
- Molecular Formula: C15H22ClN3O3 .
- CAS Number: 1121609-10-6 . An alternative CAS number is 939986-45-5 .
Synonyms
- tert-Butyl 3-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate .
- 3-(6-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester .
Related Compounds
- tert-Butyl 3-(2-((6-chloropyrimidin-4-yl)oxy)ethyl)piperidine-1-carboxylate, which has a molecular weight of 341.83 and CAS number 1420889-75-3 .
- (S)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, with CAS number 1261235-62-4, and molecular weight of 299.75 .
- tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate, with CAS RN 939986-47-7 .
Potential Applications
While the specific applications of this compound are not detailed in the search results, its structural features suggest potential uses in chemical synthesis and pharmaceutical research:
- Building Block for Pharmaceuticals: The presence of a chloropyrimidine group, a piperidine ring, and a tert-butyl carbamate protecting group indicates its utility as an intermediate in the synthesis of more complex molecules, possibly for pharmaceutical development .
- Potential for Drug Design: Chloropyrimidines are versatile building blocks in medicinal chemistry and are present in several drugs . The piperidine moiety is also a common structural element in many pharmaceuticals .
- Pre-Exposure Prophylaxis for HIV: Tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), in combination with emtricitabine (FTC), have demonstrated a substantial reduction in the rate of HIV acquisition for MSM .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocyclic Core : Replacing pyrimidine (two N atoms) with pyridine (one N) reduces polarity and hydrogen-bonding capacity. For example, the pyridine derivative (CAS: 1707580-61-7) lacks the electronic complexity of chloropyrimidine, impacting target selectivity .
- Methyl Groups: The 6-methyl substituent in CAS: 1289386-94-2 improves lipophilicity, favoring blood-brain barrier penetration . Amino Groups: Cyclopropylamino (CAS: 1353989-88-4) introduces conformational rigidity, reducing metabolic degradation .
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., amino in CAS: 1707580-61-7) exhibit higher aqueous solubility, while methyl or halogen substituents (e.g., CAS: 1289386-94-2) enhance lipid solubility .
- Stability : The tert-butyl group universally improves stability, but electron-withdrawing substituents like chlorine (CAS: 1420904-23-9) may accelerate hydrolysis under basic conditions .
Biological Activity
tert-Butyl 3-(((2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic compound classified as a piperidine derivative. Its unique structural features, including a tert-butyl group, a piperidine ring, and a 2-chloropyrimidine moiety, suggest significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C15H22ClN3O3, with a molecular weight of 327.80 g/mol. The compound features an ether linkage between the piperidine nitrogen and the chloropyrimidine, which enhances its reactivity and biological activity .
Research indicates that the chloropyrimidine moiety can interact with nucleophilic sites in biological molecules. This interaction may lead to enzyme inhibition or modulation of receptor activity, making it potentially effective in pharmacological applications . The binding affinity of the compound to specific enzymes or receptors is crucial for understanding its therapeutic effects.
Enzyme Inhibition
Studies have shown that this compound can effectively inhibit certain enzymes involved in disease processes. The presence of the chloropyrimidine moiety is believed to enhance this inhibitory effect by providing additional sites for interaction with target enzymes .
Receptor Modulation
The compound's ability to modulate receptor activity has been documented in various studies. It has shown promise in targeting receptors associated with inflammatory responses, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Piperazine ring instead of piperidine | Different ring structure may influence biological activity |
| tert-butyl 4-(6-chloro-pyridin-3-yl)oxymethyl)piperidine-1-carboxylate | Chlorine at a different position on pyridine | Potentially different reactivity patterns |
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | Presence of boron-containing moiety | Unique reactivity due to boron functionality |
This table highlights how variations in structure can affect biological activity and potential therapeutic applications .
Case Studies
Several studies have investigated the pharmacological properties of similar compounds. For instance, research on piperidinothiosemicarbazones has demonstrated significant anti-mycobacterial activity against resistant strains of Mycobacterium tuberculosis. While not directly related to our compound, these findings underscore the potential for piperidine derivatives in drug development .
Q & A
Q. What are the mechanistic implications of its interaction with enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
